PiromidicAcid-d5

Description

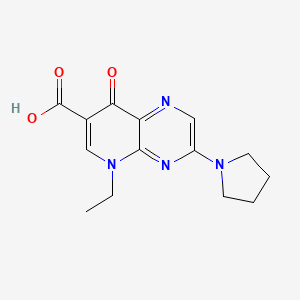

Piromidic Acid-d5 (deuterated Piromidic Acid) is a stable isotope-labeled analog of Piromidic Acid, a first-generation quinolone antibacterial agent. Piromidic Acid (CAS: 19562-30-2) is structurally characterized as a 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid derivative . It exhibits activity against Gram-negative bacteria (e.g., Escherichia coli, Klebsiella) and some Gram-positive bacteria (e.g., Staphylococcus aureus), historically used for intestinal, urinary, and biliary tract infections . The deuterated form (Piromidic Acid-d5) is primarily utilized as an internal standard in pharmacokinetic and metabolomic studies to enhance analytical precision via mass spectrometry .

Properties

Molecular Formula |

C14H16N4O3 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

5-ethyl-8-oxo-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21) |

InChI Key |

JPKVGKXYVOPKKM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piromidic Acid and Analogues

*FQ: Fluoroquinolone

Key Findings :

- Pipemidic Acid outperforms Piromidic Acid in potency, particularly against Pseudomonas aeruginosa and drug-resistant strains, attributed to its piperazinyl group enhancing cell permeability .

- Ciprofloxacin (2nd gen) demonstrates 10-100x greater activity than Piromidic Acid due to fluorine-enhanced DNA gyrase binding and broader tissue distribution .

- Nalidixic Acid shows narrower activity and higher resistance rates compared to Piromidic Acid .

Pharmacokinetic and Solubility Profiles

Piromidic Acid exhibits poor aqueous solubility (~0.1 mg/mL), which is improved via cyclodextrin complexation (e.g., dimethyl-β-cyclodextrin increases solubility by 5x) . In contrast:

- Pipemidic Acid : Improved solubility (0.5 mg/mL) and bioavailability due to piperazinyl group .

- Ciprofloxacin : High solubility (≥10 mg/mL) and oral bioavailability (>70%) due to fluorination .

Resistance and Cross-Resistance Patterns

- Piromidic Acid shares incomplete cross-resistance with pipemidic and nalidixic acids, suggesting distinct resistance mechanisms (e.g., mutations in gyrA vs. efflux pumps) .

- Fluoroquinolones (e.g., ciprofloxacin) evade common resistance mechanisms targeting first-gen quinolones due to dual inhibition of DNA gyrase and topoisomerase IV .

Environmental and Biodegradation Profiles

Piromidic Acid degrades slower in aquatic environments compared to fluoroquinolones. In aerobic sludge bioreactors, its biodegradation rate is 2.7–7.8 μg/g-SS/day, lower than ciprofloxacin’s 10–15 μg/g-SS/day .

Quantitative Structure-Activity Relationship (QSAR)

Artificial Neural Network (ANN) models rank Piromidic Acid’s antibacterial activity lower (score: 0.696) than pipemidic acid (0.882) and ciprofloxacin (0.982), correlating with clinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.